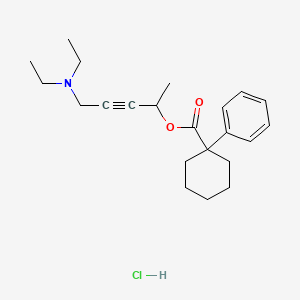
Cyclohexanecarboxylic acid, 1-phenyl-, 4-(diethylamino)-1-methyl-2-butynyl ester, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanecarboxylic acid, 1-phenyl-, 4-(diethylamino)-1-methyl-2-butynyl ester, hydrochloride is a complex organic compound with a unique structure that combines a cyclohexane ring, a phenyl group, and a butynyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarboxylic acid, 1-phenyl-, 4-(diethylamino)-1-methyl-2-butynyl ester, hydrochloride typically involves multiple steps:
Formation of Cyclohexanecarboxylic Acid: This can be achieved by hydrogenation of benzoic acid.
Esterification: The cyclohexanecarboxylic acid is then esterified with 4-(diethylamino)-1-methyl-2-butynol under acidic conditions to form the ester.
Hydrochloride Formation: The final step involves the conversion of the ester to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexanecarboxylic acid, 1-phenyl-, 4-(diethylamino)-1-methyl-2-butynyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction could produce cyclohexanol derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclohexanecarboxylic acid, 1-phenyl-, 4-(diethylamino)-1-methyl-2-butynyl ester, hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Cyclohexanecarboxylic acid, 1-phenyl-, 4-(diethylamino)-1-methyl-2-butynyl ester, hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism would depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanecarboxylic acid: A simpler analog without the ester and diethylamino groups.
Phenylacetic acid: Contains a phenyl group but lacks the cyclohexane ring.
Butynyl esters: Compounds with similar ester groups but different core structures.
Uniqueness
Cyclohexanecarboxylic acid, 1-phenyl-, 4-(diethylamino)-1-methyl-2-butynyl ester, hydrochloride is unique due to its combination of a cyclohexane ring, phenyl group, and butynyl ester. This unique structure imparts specific chemical properties and reactivity that are not found in simpler analogs.
Eigenschaften
CAS-Nummer |
24642-38-4 |
|---|---|
Molekularformel |
C22H32ClNO2 |
Molekulargewicht |
377.9 g/mol |
IUPAC-Name |
5-(diethylamino)pent-3-yn-2-yl 1-phenylcyclohexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C22H31NO2.ClH/c1-4-23(5-2)18-12-13-19(3)25-21(24)22(16-10-7-11-17-22)20-14-8-6-9-15-20;/h6,8-9,14-15,19H,4-5,7,10-11,16-18H2,1-3H3;1H |
InChI-Schlüssel |
XOQZFCJEYYTWOL-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC#CC(C)OC(=O)C1(CCCCC1)C2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-Bis(4-methoxyphenyl)-1H-pyrrolo[2,3-B]pyridin-6-amine](/img/structure/B14700299.png)

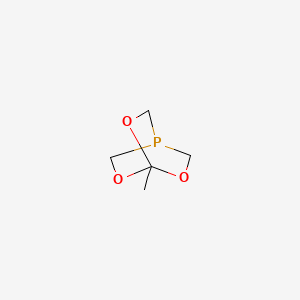
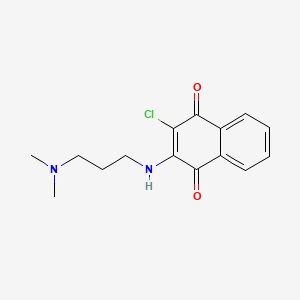
![5,9-dimethyl-14-propan-2-yl-13,16-dioxapentacyclo[8.6.0.01,15.04,9.012,14]hexadecane-5-carboxylic acid](/img/structure/B14700318.png)
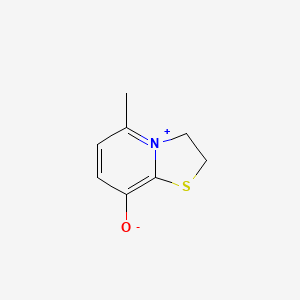
![3H-Naphtho[1,8a-b]oxirene](/img/structure/B14700324.png)
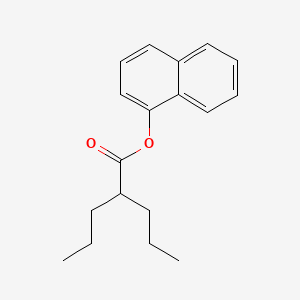
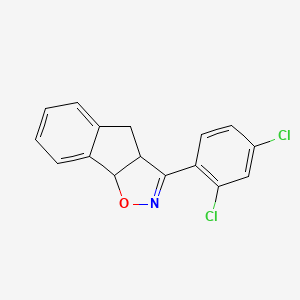
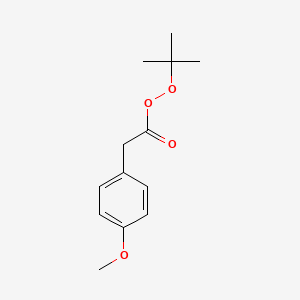
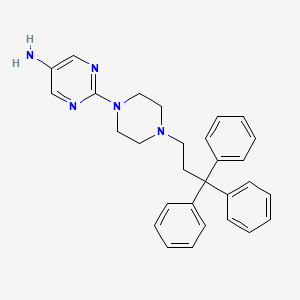


![N-[4-(Cinnamylideneamino)piperazin-1-YL]-3-phenyl-prop-2-EN-1-imine](/img/structure/B14700360.png)
